![molecular formula C17H17N3O2 B1212233 1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole CAS No. 88670-77-3](/img/structure/B1212233.png)
1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-phenylmethoxyphenoxy)ethyl]-1,2,4-triazole is an aromatic ether.
Scientific Research Applications
Protective Effects in Ethanol-Induced Oxidative Stress
1,2,4-triazole derivatives have been studied for their protective effects against ethanol-induced oxidative stress. Specifically, thiazolo[3,2-b]-1,2,4-triazoles were investigated for their capacity to mitigate ethanol-induced oxidative stress in the liver and brain tissues of mice, demonstrating organ-selective antioxidant properties (Aktay, Tozkoparan, & Ertan, 2005).
Applications in Positron Emission Tomography (PET)
1,5-Diaryl-1,2,4-triazole-based compounds have been identified as potential PET radioligands for imaging cyclooxygenase-1 (COX-1) in the brain. Studies have shown that compounds such as [11C]PS13 can image and quantify COX-1 in the monkey brain, suggesting potential applications in studying neuroinflammation and healthy human subjects (Shrestha et al., 2018).
Anti-Inflammatory and Analgesic Activity
3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles have shown notable anti-inflammatory and analgesic activities, particularly against carrageenin-induced paw oedema in rats. These compounds displayed a high dose-dependent anti-inflammatory activity, correlating well with their analgesic properties (El-Emam & Ibrahim, 1991).
Overview of 1,2,4-Triazole Derivatives in Patents
A comprehensive review covering patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 emphasized the interest in these compounds due to their broad range of biological activities. The review highlighted the need for new, efficient preparations considering green chemistry and sustainability, and the importance of finding new prototypes for diseases and resistant bacteria (Ferreira et al., 2013).
Role in Immunomodulation
The compound 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole (ST1959) was evaluated for its therapeutic efficacy in colonic inflammation in rats. The study showed that ST1959 significantly reduced macroscopic and histological damage, myeloperoxidase activity, and inflammatory cytokine levels, indicating its potential as an immunomodulator (Stasi et al., 2004).
properties
CAS RN |
88670-77-3 |
|---|---|
Product Name |
1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole |
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-[2-(4-phenylmethoxyphenoxy)ethyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3O2/c1-2-4-15(5-3-1)12-22-17-8-6-16(7-9-17)21-11-10-20-14-18-13-19-20/h1-9,13-14H,10-12H2 |
InChI Key |
PJVFZNGGGHCROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



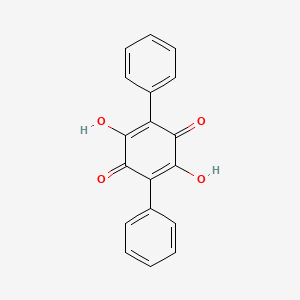
![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)




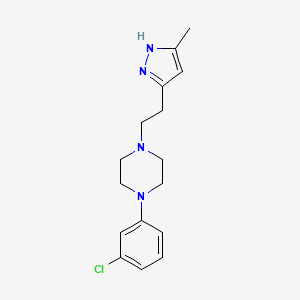
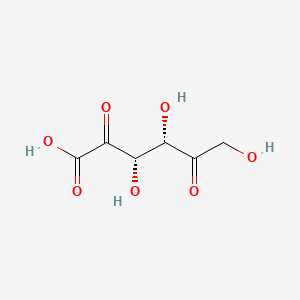
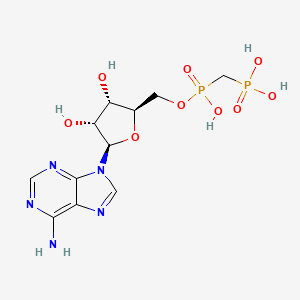
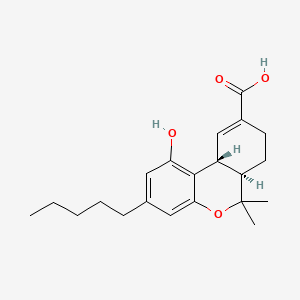
![3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1212167.png)
![(2S,4S,5S)-6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-2-isopropyl-N-[(1S,2S)-2-methyl-1-(2-pyridylmethylcarbamoyl)butyl]hexanamide](/img/structure/B1212169.png)

![2-[[4-Aminobut-2-enyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1212173.png)